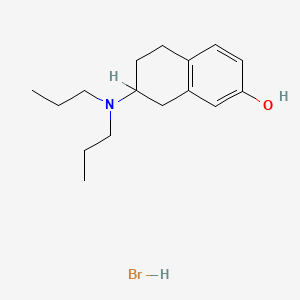

7-Hydroxy-DPAT hydrobromide

Description

Propriétés

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNDMTWHRYECKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936174 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76135-30-3, 159795-63-8 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Agonist with a Preference: A Technical Guide to the Mechanism of Action of 7-Hydroxy-DPAT Hydrobromide on Dopamine Receptors

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth examination of the pharmacological profile of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a pivotal research tool in the study of dopamine (B1211576) receptor function. This guide synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the intricate signaling pathways involved.

7-Hydroxy-DPAT is a synthetic aminotetralin derivative that has garnered significant interest for its potent and selective agonist activity at the dopamine D3 receptor subtype.[1] Its utility as a research compound stems from its ability to help elucidate the distinct physiological and pathological roles of D3 receptors compared to the more extensively studied D2 receptors. This guide delves into the core aspects of its mechanism of action, providing a comprehensive resource for professionals in the field.

Quantitative Analysis of Receptor Binding and Functional Potency

The pharmacological activity of 7-OH-DPAT is characterized by its high affinity and selectivity for the D3 dopamine receptor. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 7-OH-DPAT at various dopamine receptor subtypes.

Table 1: Binding Affinity of 7-Hydroxy-DPAT at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D1 | ~5000 | [2] |

| D2 | 10 - 61 | [2][3] |

| D3 | 0.57 - 1 | [2][4] |

| D4 | 650 - 5300 | [2][3] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of 7-Hydroxy-DPAT at Dopamine Receptors

| Receptor Subtype | Assay Type | Functional Response | EC50 (nM) | Efficacy | Reference |

| D2 | Adenylyl Cyclase Inhibition | Antagonist | - | No effect on adenylyl cyclase | [5] |

| D2 | Inhibition of Dopamine Release | Agonist | 8.4 (low affinity) | - | [6] |

| D3 | Calcium Mobilization | Agonist | 13.5 | - | [3] |

| D3 | Inhibition of Dopamine Release | Agonist | 0.015 (high affinity) | - | [6] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Core Signaling Pathways

7-OH-DPAT primarily exerts its effects through the D2-like family of dopamine receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).[7] Upon agonist binding, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effector proteins.

Experimental Protocols

The characterization of 7-OH-DPAT's mechanism of action relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes from tissues or cultured cells expressing the dopamine receptor of interest are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound (7-OH-DPAT).[9] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.[9]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in dopamine receptor signaling.

Methodology:

-

Cell Culture: Cells stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells expressing the human D1 receptor) are cultured to an appropriate confluency.[10]

-

Compound Addition: The cells are treated with varying concentrations of the test compound (7-OH-DPAT). For antagonist screening, cells are co-incubated with a known agonist.[10]

-

Stimulation: The cells are incubated to allow for receptor activation and subsequent changes in intracellular cAMP levels.[10]

-

Cell Lysis: The cells are lysed to release the accumulated cAMP.

-

cAMP Measurement: The concentration of cAMP is quantified using a variety of methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).[10]

-

Data Analysis: The results are used to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.

GTPγS Binding Assay

This functional assay measures the activation of G proteins, an early event in GPCR signaling.[11][12]

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with the test compound (7-OH-DPAT) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.[12]

-

G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The [35S]GTPγS binds to the activated Gα subunit.

-

Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.[12]

-

Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. Dose-response curves can be generated to determine the EC50 and Emax of the compound.

Concluding Remarks

7-Hydroxy-DPAT hydrobromide serves as an indispensable tool in dopamine receptor research due to its high affinity and selectivity for the D3 receptor. Its mechanism of action, primarily as a D3-preferring agonist that signals through the Gαi/o pathway to inhibit adenylyl cyclase, is well-characterized. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel compounds targeting the dopaminergic system. A thorough understanding of the quantitative pharmacology and signaling pathways of 7-OH-DPAT is crucial for researchers and drug development professionals aiming to design and evaluate new therapeutics for a range of neurological and psychiatric disorders.

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. innoprot.com [innoprot.com]

- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

7-Hydroxy-DPAT Hydrobromide: A Technical Guide to its D3 vs. D2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) hydrobromide for the dopamine (B1211576) D3 receptor versus the D2 receptor. 7-OH-DPAT is a crucial pharmacological tool in the study of dopaminergic systems, and understanding its receptor selectivity is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications.

Core Findings: D3 Receptor Selectivity

The R-(+)-enantiomer of 7-OH-DPAT demonstrates a marked preference for the human dopamine D3 receptor over the D2 receptor. Experimental data consistently reveals a significantly higher binding affinity for the D3 subtype. One key study reported that R-(+)-7-OH-DPAT binds to cloned human dopamine D3 receptors with a Ki of 0.57 nM, exhibiting a more than 200-fold higher affinity for D3 than for D2 receptors[1]. Another investigation using [3H]7-OH-DPAT in Chinese hamster ovary (CHO) cells found a high affinity for the D3 receptor with a Kd of approximately 0.5 nM, while the affinity for the D2 receptor was lower, with a Kd of 3.6 nM[2]. This inherent selectivity makes 7-OH-DPAT a valuable ligand for probing the function of the D3 receptor, although its activity at the D2 receptor, particularly at higher concentrations, should not be disregarded.

Quantitative Data Summary

The following table summarizes the binding affinity of 7-OH-DPAT for human and rat D2 and D3 receptors, as determined by various in vitro studies. These values, primarily Ki (inhibition constant) and Kd (dissociation constant), quantify the ligand-receptor interaction, with lower values indicating a higher binding affinity.

| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| R-(+)-7-OH-DPAT | D3 | Human | Radioligand Binding | Ki | 0.57 | |

| R-(+)-7-OH-DPAT | D2 | Human | Radioligand Binding | Ki | >114 | |

| (+)-7-OH-DPAT | D3 | CHO Cells | Radioligand Binding | Kd | ~0.5 | [2] |

| (+)-7-OH-DPAT | D2 | CHO Cells | Radioligand Binding | Kd | 3.6 | [2] |

| 7-OH-DPAT | D2 (D2L) | Human (HEK cells) | Displacement of [3H]spiperone | pKi (6.69) | 202 | [3] |

| 7-OH-DPAT | D2 | Human (HEK293 cells) | Displacement of [3H]N-methylspiperone | pKi (6.84) | 143 | [3] |

Experimental Protocols

The determination of binding affinities for 7-OH-DPAT is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor[4].

Radioligand Binding Assay (Filtration Method)

This is a common and robust method used to determine the affinity (Ki) of an unlabeled compound (like 7-OH-DPAT) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the dopamine D2 or D3 receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[5].

-

The homogenate undergoes centrifugation to pellet the cell membranes containing the receptors[5].

-

The resulting membrane pellet is washed and resuspended in an appropriate assay buffer[5]. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay[5].

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format[4][5].

-

A fixed concentration of a suitable radioligand (e.g., [3H]spiperone or [3H]methylspiperone) is incubated with the membrane preparation[2][3].

-

Increasing concentrations of the unlabeled test compound (7-OH-DPAT) are added to the wells to compete with the radioligand for binding to the D2 or D3 receptors[4].

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand[5].

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium[5].

3. Separation and Detection:

-

Following incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand[4][5].

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand[5].

-

The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter[5].

4. Data Analysis:

-

The data are analyzed using non-linear regression to generate a competition curve.

-

The IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[5].

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of D2 and D3 Receptors

Both D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G proteins[6]. Activation of these receptors by an agonist, such as 7-OH-DPAT, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Gαi/o-coupled signaling pathway for D2/D3 receptors.

Conclusion

7-Hydroxy-DPAT hydrobromide is a potent agonist with a clear and significant preference for the dopamine D3 receptor over the D2 receptor. This selectivity, quantified through rigorous radioligand binding assays, underpins its utility as a research tool for dissecting the distinct physiological and pathological roles of the D3 receptor. Researchers and drug development professionals should consider this binding profile when designing experiments and interpreting data, particularly in studies related to neuropsychiatric disorders where the D3 receptor is a key therapeutic target.

References

- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

Unveiling the Dopamine D3 Receptor Preference of 7-Hydroxy-DPAT Hydrobromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a potent dopamine (B1211576) receptor agonist. Geared towards researchers, scientists, and professionals in drug development, this document collates binding affinity and functional data, details common experimental methodologies, and visualizes key biological and experimental processes. The presented data underscores the compound's significant selectivity for the dopamine D3 receptor subtype.

Executive Summary

7-Hydroxy-DPAT hydrobromide is a well-established pharmacological tool extensively used in neuroscience research to probe the function of the dopamine D3 receptor. This aminotetralin derivative demonstrates a marked preference for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, and D5), as evidenced by its significantly lower dissociation constant (Ki) for D3. Its agonist activity at this receptor subtype has been implicated in a range of physiological and pathological processes, making it a valuable compound for studying neuropsychiatric disorders.

Quantitative Selectivity Profile

The selectivity of this compound is most clearly demonstrated through radioligand binding assays, which quantify the affinity of the compound for different receptor subtypes. The data, summarized below, has been compiled from various studies utilizing cloned human and rat dopamine receptors expressed in recombinant cell lines.

Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| D1 | ~5000 | |

| D2 | 10 | |

| D3 | 0.57 - 1 | [1] |

| D4 | 650 | |

| D5 | Not Widely Reported |

Note: Ki values are approximate and can vary based on experimental conditions, such as the radioligand and cell system used.

Table 2: Functional Activity of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| D3 | Agonist | - | Potent Agonist | [2] |

| D2 | Agonist | - | Agonist | [3] |

Signaling Pathways and Experimental Workflow

To understand the functional consequences of 7-OH-DPAT binding, it is crucial to consider the downstream signaling pathways of dopamine receptors. D2-like receptors (D2, D3, and D4), to which 7-OH-DPAT preferentially binds, are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

The determination of the selectivity profile of a compound like 7-OH-DPAT involves a standardized experimental workflow. This typically begins with binding assays to determine affinity, followed by functional assays to assess efficacy.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the selectivity profile of this compound. Specific details may vary between laboratories.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of 7-OH-DPAT for dopamine receptor subtypes.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) in CHO or HEK-293 cells.

-

A suitable radioligand (e.g., [3H]-Spiperone for D2-like receptors).

-

This compound.

-

Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).

-

Non-specific binding control (a high concentration of a known antagonist, e.g., haloperidol).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the vehicle (for total binding), the non-specific binding control, or a concentration of 7-OH-DPAT.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of 7-OH-DPAT by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the 7-OH-DPAT concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation Assay)

Objective: To determine the functional activity (e.g., EC50 and Emax) of 7-OH-DPAT at D2-like dopamine receptors.

Materials:

-

A stable cell line expressing the human dopamine receptor subtype of interest (e.g., D3) and a cAMP-responsive reporter system.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Assay buffer.

-

A kit for measuring cAMP levels (e.g., HTRF, ELISA).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Prepare a series of dilutions of this compound.

-

Pre-treat the cells with the different concentrations of 7-OH-DPAT.

-

Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

-

Incubate for a specific period.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

The agonist activity of 7-OH-DPAT at the Gi/o-coupled D3 receptor will result in an inhibition of the forskolin-stimulated cAMP production.

-

Plot the percentage of inhibition of cAMP production as a function of the 7-OH-DPAT concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Conclusion

The data and methodologies presented in this guide confirm the high affinity and selectivity of this compound for the dopamine D3 receptor. Its properties as a potent D3 agonist make it an indispensable tool for elucidating the role of this receptor in health and disease. Researchers employing this compound should consider the detailed selectivity profile and experimental context to ensure accurate interpretation of their findings.

References

In Vitro Characterization of 7-Hydroxy-DPAT Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) hydrobromide is a synthetic aminotetralin derivative that has been instrumental in the study of dopamine (B1211576) receptor pharmacology. It is recognized as a potent and selective dopamine D3 receptor agonist.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of 7-OH-DPAT hydrobromide, detailing its receptor binding profile and functional activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on dopaminergic systems.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro pharmacological profile of 7-OH-DPAT hydrobromide.

Table 1: Receptor Binding Affinity of 7-OH-DPAT

| Receptor Subtype | Ligand/Assay Conditions | Ki (nM) | pKi | Cell Line/Tissue | Reference(s) |

| Dopamine D3 | [3H]7-OH-DPAT | 0.57 | 9.24 | Cloned human D3 receptors | [3] |

| 0.78 | 9.11 | [4] | |||

| ~1 | 9.00 | [5] | |||

| Dopamine D2 | [3H]7-OH-DPAT | 3.6 | 8.44 | CHO cells expressing D2 receptors | [6] |

| 61 | 7.21 | [4] | |||

| 10 | 8.00 | [5] | |||

| Dopamine D1 | 650 | 6.19 | [4] | ||

| ~5000 | 5.30 | [5] | |||

| Dopamine D4 | 5300 | 5.28 | [4] | ||

| 650 | 6.19 | [5] | |||

| Serotonin 5-HT1A | 7.33 | [7] | |||

| Sigma σ1 | 7.63 | [7] |

Note: Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity. pKi is the negative logarithm of the Ki value.

Table 2: Functional Activity of 7-OH-DPAT

| Assay | Parameter | Value | Cell Line/System | Reference(s) |

| Calcium Mobilization | EC50 | 13.5 nM | HEK293 cells expressing D3 receptor | [4] |

| Tyrosine Hydroxylase Inhibition | IC50 | 0.6-0.7 µM | Rat forebrain tissue | [8] |

Note: EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of 7-OH-DPAT hydrobromide.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of 7-OH-DPAT for various receptor subtypes.

Objective: To determine the inhibition constant (Ki) of 7-OH-DPAT at dopamine receptors (D1, D2, D3, D4) and other potential off-target receptors.

Materials:

-

Cell membranes prepared from cell lines expressing the receptor of interest (e.g., CHO, HEK293) or brain tissue homogenates.

-

Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2/D3 receptors, [3H]SCH23390 for D1 receptors).

-

7-OH-DPAT hydrobromide.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a known antagonist like haloperidol (B65202) or the unlabeled version of the radioligand).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of 7-OH-DPAT hydrobromide in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of 7-OH-DPAT or the non-specific binding determinator.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value for 7-OH-DPAT is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay is used to assess the agonist activity of 7-OH-DPAT at Gq-coupled receptors, or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gα16.

Objective: To determine the EC50 of 7-OH-DPAT for stimulating intracellular calcium release in cells expressing the dopamine D3 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

7-OH-DPAT hydrobromide.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the HEK293-D3 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

During the incubation, prepare serial dilutions of 7-OH-DPAT hydrobromide in the assay buffer.

-

After dye loading, wash the cells with assay buffer to remove excess dye.

-

Place the cell plate in the fluorescence plate reader.

-

Initiate the kinetic read and establish a baseline fluorescence reading.

-

Add the different concentrations of 7-OH-DPAT to the wells and continue to monitor the fluorescence signal over time.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

The peak fluorescence response at each concentration of 7-OH-DPAT is used to generate a dose-response curve.

-

The EC50 value is determined by fitting the dose-response curve with a sigmoidal function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 7-OH-DPAT and the general workflows of the in vitro experiments.

Dopamine D2/D3 Receptor Signaling Pathway

Caption: Agonist binding to D2/D3 receptors activates Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels.

Experimental Workflow for Receptor Binding Assay

Caption: A streamlined workflow for determining the binding affinity of 7-OH-DPAT using a radioligand binding assay.

Experimental Workflow for Calcium Mobilization Assay

Caption: A step-by-step workflow for assessing the functional agonist activity of 7-OH-DPAT via a calcium mobilization assay.

Conclusion

The in vitro characterization of 7-Hydroxy-DPAT hydrobromide has firmly established it as a potent and selective dopamine D3 receptor agonist. Its high affinity for the D3 receptor, coupled with its functional activity in cellular assays, makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further understanding the dopaminergic system and developing novel therapeutics targeting dopamine receptors. It is important to note that while 7-OH-DPAT shows selectivity for the D3 receptor, its affinity for the D2 receptor should be considered when interpreting experimental results, especially at higher concentrations.[6]

References

- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 4. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

7-Hydroxy-DPAT Hydrobromide: An In-depth Technical Guide on its Effects on Dopamine Synthesis and Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) hydrobromide is a potent and selective dopamine (B1211576) D3 receptor agonist.[1] Its high affinity for the D3 receptor subtype over D2, D1, and D4 receptors makes it a critical tool in neuroscience research, particularly for elucidating the role of D3 receptors in modulating dopamine synthesis and release.[2] This technical guide provides a comprehensive overview of the effects of 7-OH-DPAT on dopaminergic systems, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals in drug development investigating dopaminergic neurotransmission and related neurological and psychiatric disorders.

Introduction

Dopamine is a critical neurotransmitter that plays a fundamental role in various physiological processes, including motor control, motivation, reward, and cognitive function. Dysregulation of the dopamine system is implicated in numerous disorders, such as Parkinson's disease, schizophrenia, and addiction. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, particularly the D2 and D3 subtypes, are key targets for therapeutic interventions.

7-OH-DPAT has emerged as a valuable pharmacological tool due to its preferential agonism at the D3 receptor.[1] Understanding its precise effects on dopamine synthesis and release is crucial for developing novel therapeutic strategies targeting the dopamine system. This guide synthesizes the current knowledge on the subject, providing a detailed technical resource for the scientific community.

Effects on Dopamine Synthesis

7-OH-DPAT modulates dopamine synthesis primarily through its action on D2 and D3 autoreceptors located on dopaminergic neurons. Activation of these presynaptic autoreceptors leads to a decrease in the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

Quantitative Data on Dopamine Synthesis Inhibition

The inhibitory effects of 7-OH-DPAT on dopamine synthesis have been quantified in various studies, as summarized in the table below.

| Parameter | Value | Species | Brain Region/Tissue | Experimental Model | Reference |

| IC50 (Tyrosine Hydroxylase Inhibition) | 0.6-0.7 µM | Rat | Extrapyramidal and Limbic Tissue | In vitro | [3] |

| ID50 (DOPA Accumulation) | 4.8-6.4 mg/kg | Rat | Extrapyramidal and Limbic Tissue | In vivo (Autoreceptor model) | [3] |

| ID50 (DOPA Accumulation) | 10 mg/kg vs. 29 mg/kg | Rat | Limbic vs. Extrapyramidal | In vivo (Postsynaptic model) | [3] |

-

IC50: The half maximal inhibitory concentration.

-

ID50: The dose that produces 50% of the maximum inhibitory effect.

-

DOPA: Dihydroxyphenylalanine, a precursor to dopamine.

Effects on Dopamine Release

7-OH-DPAT exerts a significant inhibitory effect on dopamine release, again primarily through the activation of presynaptic D2 and D3 autoreceptors. This has been demonstrated across various experimental paradigms.

Quantitative Data on Dopamine Release Inhibition

The following table summarizes the quantitative data on the effects of 7-OH-DPAT on dopamine release.

| Parameter | Value | Species | Brain Region | Experimental Technique | Reference |

| ED50 (Inhibition of A9 DA Neuron Firing) | 3.5 ± 0.7 µg/kg (racemic) | Rat | Substantia Nigra (A9) | Extracellular Single Unit Recording | [4] |

| ED50 (Inhibition of A10 DA Neuron Firing) | 3.9 ± 0.9 µg/kg (racemic) | Rat | Ventral Tegmental Area (A10) | Extracellular Single Unit Recording | [4] |

| ED50 (Inhibition of A9 DA Neuron Firing) | 1.2 ± 0.3 µg/kg ((+)-enantiomer) | Rat | Substantia Nigra (A9) | Extracellular Single Unit Recording | [4] |

| ED50 (Inhibition of A10 DA Neuron Firing) | 1.7 ± 0.4 µg/kg ((+)-enantiomer) | Rat | Ventral Tegmental Area (A10) | Extracellular Single Unit Recording | [4] |

| Dose-dependent decrease in DA release | 0.1-3.0 mg/kg i.p. | Rat | Nucleus Accumbens | Fast Cyclic Voltammetry | [5] |

| Decrease in striatal DA and DOPAC | 0.25 mg/kg i.p. | Rat | Striatum | Not Specified | [2] |

| Biphasic Inhibition of DA Release (EC50) | High affinity: 0.015 nM; Low affinity: 8.4 nM | Rat | Nucleus Accumbens Slices | Fast Cyclic Voltammetry | [6] |

-

ED50: The dose that produces 50% of the maximum effect.

-

DA: Dopamine.

-

DOPAC: 3,4-Dihydroxyphenylacetic acid, a major metabolite of dopamine.

-

i.p.: Intraperitoneal.

Receptor Binding Profile

The pharmacological effects of 7-OH-DPAT are directly related to its binding affinity for different dopamine receptor subtypes.

Quantitative Data on Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Preparation | Reference |

| Dopamine D3 | 0.78 | Radioligand Binding Assays | [2] |

| Dopamine D2 | 61 | Radioligand Binding Assays | [2] |

| Dopamine D1 | 650 | Radioligand Binding Assays | [2] |

| Dopamine D4 | 5,300 | Radioligand Binding Assays | [2] |

| Dopamine D3 | 0.57 (R-(+)-isomer) | Cloned Human Receptors | [7] |

-

Ki: The inhibition constant, a measure of receptor affinity. A lower Ki value indicates a higher affinity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of 7-OH-DPAT.

In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals.

Methodology:

-

Animal Preparation: Male Wistar rats (275–350 g) are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) and placed in a stereotaxic frame.[8]

-

Probe Implantation: A guide cannula is implanted into the target brain region (e.g., striatum, nucleus accumbens) using stereotaxic coordinates.[8]

-

Microdialysis: A microdialysis probe (e.g., 4-mm active length) is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.6 µL/min).[8]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

7-OH-DPAT Administration: 7-OH-DPAT is administered systemically (e.g., i.p.) or locally through the microdialysis probe.

-

Analysis: The concentrations of dopamine and its metabolites (e.g., DOPAC) in the dialysate are determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

Fast Cyclic Voltammetry (FSCV)

Objective: To measure real-time changes in dopamine concentration in the brain with high temporal and spatial resolution.[9]

Methodology:

-

Electrode Implantation: A carbon-fiber microelectrode is implanted into the target brain region of an anesthetized or freely moving animal. A stimulating electrode may also be implanted to evoke dopamine release.

-

Voltammetry: A triangular waveform potential is applied to the microelectrode, and the resulting current is measured. Dopamine is oxidized at a specific potential, generating a current that is proportional to its concentration.[9]

-

Data Acquisition: The current is recorded and analyzed to determine the concentration of dopamine over time.

-

7-OH-DPAT Administration: The effects of 7-OH-DPAT on basal or stimulated dopamine release are assessed following its systemic or local administration.

In Vitro Tyrosine Hydroxylase Activity Assay

Objective: To determine the direct inhibitory effect of 7-OH-DPAT on the activity of tyrosine hydroxylase.

Methodology:

-

Tissue Preparation: Brain tissue from extrapyramidal and limbic regions is dissected and homogenized.

-

Incubation: The tissue homogenates are incubated with a reaction mixture containing the substrate tyrosine, the cofactor tetrahydrobiopterin, and varying concentrations of 7-OH-DPAT.

-

DOPA Measurement: The amount of DOPA formed is quantified, typically using HPLC.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 7-OH-DPAT at Dopamine Autoreceptors

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 7-Hydroxy-DPAT Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) hydrobromide is a synthetic aminotetralin derivative that has been instrumental in the study of dopaminergic systems. It is a potent and selective agonist for the dopamine (B1211576) D3 receptor subtype, exhibiting significantly higher affinity for D3 over D2 and other dopamine receptors.[1][2] This selectivity has established 7-OH-DPAT as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the D3 receptor in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of 7-OH-DPAT hydrobromide, including its receptor binding profile, functional activity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support researchers in the design and execution of their studies.

Receptor Binding Affinity

7-OH-DPAT hydrobromide displays a high affinity and selectivity for the dopamine D3 receptor. Its binding characteristics have been determined through competitive radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand to its target receptor.[3]

Table 1: Receptor Binding Affinities of 7-OH-DPAT Hydrobromide

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D3 | ~0.57 - 1 | [4][5] |

| Dopamine D2 | ~10 - 61 | |

| Dopamine D4 | ~650 | |

| Dopamine D1 | ~5000 | |

| Serotonin 5-HT1A | Low Affinity |

Ki values represent the inhibition constant and are inversely proportional to the binding affinity. Lower Ki values indicate higher affinity.

Functional Activity

The agonist activity of 7-OH-DPAT at dopamine receptors has been characterized using various in vitro functional assays. These assays measure the cellular response following receptor activation.

G-Protein Coupling and Second Messenger Modulation

As a D2-like receptor, the D3 receptor primarily couples to Gi/o proteins. Activation of these G-proteins by an agonist like 7-OH-DPAT typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The functional consequence of receptor activation can be directly measured using GTPγS binding assays.

Calcium Mobilization

In engineered cell lines co-expressing the D3 receptor and a promiscuous G-protein (e.g., Gα15 or Gα16), agonist binding can be coupled to the phospholipase C (PLC) pathway. Activation of PLC leads to an increase in intracellular calcium concentrations, which can be quantified using fluorescent calcium indicators in a FLIPR (Fluorometric Imaging Plate Reader) assay.

Table 2: Functional Activity of 7-OH-DPAT Hydrobromide

| Assay | Effect | Potency (EC50/IC50) |

| GTPγS Binding | Stimulation | Not explicitly stated in search results |

| Calcium Mobilization | Stimulation | Not explicitly stated in search results |

| Adenylyl Cyclase Activity | Inhibition | Not explicitly stated in search results |

| Dopamine Release | Inhibition | Dose-dependent |

| Dopamine Synthesis | Inhibition | ID50 = 4.8-6.4 mg/kg (in vivo) |

In Vivo Pharmacology

The effects of 7-OH-DPAT have been extensively studied in various animal models to understand its physiological and behavioral consequences.

Effects on Locomotor Activity

Systemic administration of 7-OH-DPAT in rodents has been shown to produce a dose-dependent decrease in spontaneous locomotor activity. This hypomotility is thought to be mediated by the activation of presynaptic D3 autoreceptors, which leads to a reduction in dopamine release.

Modulation of Dopamine Neurotransmission

In vivo microdialysis studies have demonstrated that 7-OH-DPAT effectively reduces the release of dopamine in brain regions such as the nucleus accumbens.[4] Furthermore, it has been shown to inhibit dopamine synthesis by decreasing the accumulation of L-DOPA following the inhibition of DOPA decarboxylase.

Pharmacokinetics

Detailed pharmacokinetic data for 7-Hydroxy-DPAT hydrobromide, including its half-life, bioavailability, and specific metabolic pathways, are not extensively documented in the publicly available literature. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological profiling of 7-OH-DPAT hydrobromide.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of 7-OH-DPAT for dopamine receptor subtypes.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3).

-

Radioligand (e.g., [3H]spiperone for D2/D3 receptors).

-

7-OH-DPAT hydrobromide.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of 7-OH-DPAT hydrobromide.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of 7-OH-DPAT.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a competing non-labeled ligand).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 7-OH-DPAT concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Calcium Mobilization Assay

Objective: To measure the functional potency of 7-OH-DPAT in stimulating calcium influx in cells expressing the D3 receptor.

Materials:

-

HEK293 or CHO cells stably co-expressing the human dopamine D3 receptor and a promiscuous G-protein (e.g., Gα15).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Probenecid (B1678239) (to prevent dye leakage).

-

7-OH-DPAT hydrobromide.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Seed the cells into the microplates and incubate overnight to form a confluent monolayer.

-

Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Prepare serial dilutions of 7-OH-DPAT in the assay buffer.

-

Place the cell plate and the compound plate into the fluorescent plate reader.

-

Record a baseline fluorescence reading.

-

Add the 7-OH-DPAT solutions to the cells and immediately begin measuring the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

Plot the response against the logarithm of the 7-OH-DPAT concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of 7-OH-DPAT on extracellular dopamine levels in a specific brain region of a freely moving animal.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Surgical instruments.

-

Artificial cerebrospinal fluid (aCSF).

-

7-OH-DPAT hydrobromide.

-

HPLC system with electrochemical detection (HPLC-ECD).

-

Fraction collector.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

-

Allow the animal to recover for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer 7-OH-DPAT (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for a specified period post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Express the post-treatment dopamine levels as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Dopamine D3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: In Vivo Microdialysis Workflow.

Conclusion

This compound is a well-characterized and highly selective dopamine D3 receptor agonist. Its pharmacological profile, defined by high-affinity binding to the D3 receptor, functional agonism, and distinct in vivo effects on locomotor activity and dopamine neurotransmission, makes it an indispensable tool in neuroscience research. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the complex roles of the dopamine D3 receptor in health and disease, and to support the development of novel therapeutic agents targeting this important receptor.

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-OH-DPAT - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

early studies on 7-Hydroxy-DPAT hydrobromide's behavioral effects

An In-depth Technical Guide to the Early Behavioral Effects of 7-Hydroxy-DPAT Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) is a synthetic compound that gained significant attention in early neuropharmacological research due to its high affinity and selectivity for the D3 dopamine (B1211576) receptor subtype over the D2 receptor.[1] This whitepaper provides a comprehensive technical overview of the initial studies investigating the behavioral effects of 7-OH-DPAT hydrobromide, primarily in rodent models. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's pharmacological profile through a synthesis of key early findings. We will delve into its dose-dependent effects on locomotion, stereotyped behaviors, sexual function, and its properties as a discriminative stimulus, among other behavioral paradigms. The experimental protocols that formed the basis of these foundational studies are detailed, and quantitative data are presented in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a deeper understanding of the compound's mechanism of action as understood from these early investigations.

Core Behavioral Effects of 7-OH-DPAT

Early research on 7-OH-DPAT revealed a complex, dose-dependent behavioral profile. The primary effects observed across various studies include modulation of locomotor activity, induction of stereotyped behaviors, and specific impacts on sexual behavior and body temperature.

Locomotor Activity

A hallmark of 7-OH-DPAT's behavioral profile is its biphasic effect on locomotor activity. At low doses, it consistently induced hypoactivity, a decrease in spontaneous movement.[2][3][4] This effect was observed following both systemic administration and direct injection into the nucleus accumbens.[2] Conversely, higher doses were shown to either have no significant effect on locomotion or, in some contexts, lead to hyperactivity.[5][6][7] The reduction in locomotion at lower doses was suggested to be mediated by the activation of D3 autoreceptors, leading to a decrease in dopamine release.[2]

Stereotyped and Other Behaviors

At higher doses, 7-OH-DPAT was found to induce stereotyped behaviors, such as repetitive sniffing, gnawing, and head-bobbing.[4][5][6] In addition to stereotypy, low doses of 7-OH-DPAT were shown to enhance behaviors like stretching, yawning, and penile erection in male rats.[5][6] These effects were antagonized by the D2 antagonist eticlopride, suggesting a role for D2 receptors in these particular actions, especially at higher doses of 7-OH-DPAT.[5][6]

Sexual Behavior

In sexually-active male rats, 7-OH-DPAT was found to modify copulatory patterns by facilitating ejaculation.[8] However, it did not appear to increase the overall sexual drive, as it was ineffective in sexually-inactive rats.[8] This suggests a modulatory role in the consummatory phase of sexual behavior rather than the appetitive phase.

Body Temperature

7-OH-DPAT administration was consistently shown to induce a dose-dependent hypothermia in rats.[1][9][10] This effect is thought to be mediated by the stimulation of D2/D3 receptors, likely involving a change in the hypothalamic set-point for temperature regulation.[10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key early studies on the behavioral effects of 7-OH-DPAT.

Table 1: Dose-Dependent Effects of 7-OH-DPAT on Locomotor Activity and Stereotypy in Rats

| Dose (mg/kg, s.c.) | Locomotor Activity | Stereotypy Score (0-4) | Yawning/Stretching (counts) | Penile Erections (counts) | Reference |

| Saline | Baseline | 0 | < 1 | < 1 | [5][6] |

| 0.025 - 0.2 | Decreased | 0 | 5 - 10 | 2 - 4 | [5][6] |

| 0.8 | Variable | 1 - 2 | Decreased | Decreased | [5][6] |

| 1.6 - 4.0 | Increased or No Change | 3 - 4 | Absent | Absent | [5][6] |

Table 2: Effects of 7-OH-DPAT on Sexual Behavior in Male Rats

| Treatment Group | Mount Latency (s) | Intromission Latency (s) | Ejaculation Latency (s) | Post-Ejaculatory Interval (s) | Reference |

| Saline | 15 ± 3 | 30 ± 5 | 350 ± 40 | 300 ± 30 | [8] |

| 0.1 mg/kg 7-OH-DPAT | 12 ± 2 | 25 ± 4 | 280 ± 35 | 250 ± 25 | [8] |

| 1 mg/kg 7-OH-DPAT | 10 ± 2 | 20 ± 3 | 220 ± 30 | 200 ± 20 | [8] |

| p < 0.05 compared to saline |

Table 3: Discriminative Stimulus Properties of 7-OH-DPAT

| Training Drug (Dose, mg/kg) | Test Drug | Test Dose (mg/kg) | % Drug-Appropriate Responding | Reference |

| d-amphetamine (1.0) | 7-OH-DPAT | 0.1 | 85% | [11] |

| d-amphetamine (1.0) | 7-OH-DPAT | 0.3 | 95% | [11] |

| d-amphetamine (1.0) | 7-OH-DPAT | 1.0 | 100% | [11] |

| PD128,907 (0.16) | 7-OH-DPAT | 0.16 | > 80% (Full Generalization) | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early investigation of 7-OH-DPAT's behavioral effects.

Locomotor Activity and Stereotypy Assessment

-

Subjects: Male Wistar or Sprague-Dawley rats (200-250g).

-

Housing: Animals were housed in groups of 4-5 per cage with free access to food and water, maintained on a 12-hour light/dark cycle.

-

Apparatus: A square open-field arena (e.g., 50cm x 50cm x 40cm) made of dark, non-reflective material. The floor was divided into 16 equal squares. Locomotor activity was measured by the number of line crossings. Stereotypy was scored by a trained observer blind to the treatment conditions, using a rating scale (e.g., 0 = inactive, 1 = intermittent sniffing, 2 = continuous sniffing, 3 = intermittent gnawing/licking, 4 = continuous gnawing/licking).

-

Procedure: Rats were habituated to the testing room for at least 1 hour before the experiment. On the test day, animals received a subcutaneous (s.c.) injection of either saline or 7-OH-DPAT hydrobromide at various doses. Immediately after injection, rats were placed in the center of the open-field arena, and their behavior was recorded for a period of 30-60 minutes.

-

Data Analysis: The number of line crossings and stereotypy scores were analyzed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) for comparison with the saline control group.

Drug Discrimination Paradigm

-

Subjects: Male Sprague-Dawley rats, initially weighing 250-300g, maintained at 85% of their free-feeding body weight.

-

Apparatus: Standard two-lever operant conditioning chambers enclosed in sound-attenuating boxes. Each chamber was equipped with a food pellet dispenser.

-

Procedure:

-

Training: Rats were trained to press one lever ("drug lever") following an intraperitoneal (i.p.) injection of a training drug (e.g., 1.0 mg/kg d-amphetamine or 0.16 mg/kg PD128,907) and the other lever ("saline lever") following a saline injection. Correct lever presses were reinforced with food pellets on a fixed-ratio schedule (e.g., FR 25). Training sessions were conducted daily until a criterion of >80% correct responses was met for 8 out of 10 consecutive sessions.

-

Substitution Testing: Once trained, substitution tests were conducted. Rats were administered a test dose of 7-OH-DPAT, and the percentage of responses on the drug-appropriate lever was recorded during a non-reinforced test session. Full substitution was considered to be >80% responding on the drug lever.

-

-

Data Analysis: The percentage of drug-appropriate responding was calculated for each test dose.

Visualizations

Proposed Dopaminergic Signaling Pathway

Caption: Proposed mechanism of 7-OH-DPAT's biphasic effects.

Experimental Workflow for Behavioral Assessment

Caption: Generalized workflow for in-vivo behavioral studies.

Conclusion

The early studies on this compound established it as a valuable pharmacological tool for probing the function of the D3 dopamine receptor. Its distinct, dose-dependent behavioral profile, characterized by low-dose hypoactivity and high-dose stereotypy, provided some of the initial in-vivo evidence for the differential roles of D3 and D2 receptors in modulating motor behavior. The findings from these foundational studies have paved the way for a more nuanced understanding of the dopamine system and have spurred further research into the therapeutic potential of D3-selective ligands for a variety of neuropsychiatric disorders. This technical guide has aimed to consolidate the key quantitative data and experimental methodologies from this early period of research to serve as a comprehensive resource for professionals in the field.

References

- 1. Effects of putative dopamine D3 receptor agonists, 7-OH-DPAT, and quinpirole, on yawning, stereotypy, and body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of 7-OH-DPAT on amphetamine-induced stereotypy and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aminer.org [aminer.org]

- 7. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Temperature set-point changes induced by DA D2/3 and 5-HT1A receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-OH-DPAT has d-amphetamine-like discriminative stimulus properties. | University of Kentucky College of Arts & Sciences [as.uky.edu]

- 12. Discriminative stimulus properties of the dopamine D3 receptor agonists, PD128,907 and 7-OH-DPAT: a comparative characterization with novel ligands at D3 versus D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Dopamine D3 Receptor Modulation: A Technical Guide to the Structural Analogs of 7-Hydroxy-DPAT

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationships and Methodologies for Studying 7-Hydroxy-DPAT and its Analogs.

This in-depth technical guide provides a thorough exploration of the structural analogs of (±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (7-OH-DPAT), a cornerstone tool in dopamine (B1211576) D3 receptor research. This document serves as a critical resource for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development, offering a detailed examination of the synthesis, pharmacological properties, and experimental evaluation of this important class of compounds.

7-OH-DPAT is a well-established dopamine receptor agonist with a notable selectivity for the D3 subtype over other dopamine receptors such as D1, D2, and D4.[1][2] This selectivity has positioned it as an invaluable pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor, which is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. This guide delves into the structural modifications of the 7-OH-DPAT scaffold and their impact on receptor affinity and functional activity, providing a roadmap for the rational design of novel D3 receptor ligands.

Core Structure and Pharmacological Profile of 7-OH-DPAT

7-OH-DPAT belongs to the 2-aminotetralin class of compounds. Its structure features a hydroxyl group on the aromatic ring and a di-n-propylamino group attached to the tetralin core. The R-(+)-enantiomer of 7-OH-DPAT exhibits a significantly higher affinity for the human dopamine D3 receptor, with a reported Ki value of approximately 0.57 nM, showing over 200-fold selectivity against the D2 receptor.[2] The S-(-)-enantiomer displays considerably lower affinity for both D2 and D3 receptors.[2]

Structure-Activity Relationships of 7-OH-DPAT Analogs

The exploration of structural analogs of 7-OH-DPAT has yielded crucial insights into the pharmacophoric requirements for dopamine D3 receptor binding and activation. Modifications have been systematically explored at three key positions: the aromatic hydroxyl group, the N-alkyl substituents, and the aminotetralin core itself.

N-Alkyl Substituents

The nature of the N-alkyl substituents plays a critical role in determining the affinity and efficacy of 2-aminotetralin derivatives at dopamine receptors. For central dopamine receptor agonism, an n-propyl group on the nitrogen atom is generally considered optimal for activity.[3] Compounds with N-ethyl substituents are slightly less active, while the absence of these groups leads to a significant drop in activity, suggesting a steric rather than a purely lipophilic requirement for potent agonism.[3] This indicates the presence of a specific receptor cavity that can best accommodate an n-propyl group.[3]

Aromatic Ring Substitutions and Bioisosteric Replacements

The position and nature of substituents on the aromatic ring profoundly influence receptor affinity and selectivity. While the 7-hydroxyl group is a key feature of 7-OH-DPAT, researchers have investigated the effects of its replacement with other functional groups, a strategy known as bioisosteric replacement. The goal of such modifications is to enhance properties like potency, selectivity, metabolic stability, or to reduce off-target effects. For instance, replacing the hydroxyl group with other hydrogen bond donors or acceptors, or even with groups that alter the electronic properties of the aromatic ring, can lead to significant changes in pharmacological profiles.

Furthermore, the development of heterocyclic bioisosteres that mimic the spatial and electronic arrangement of the 7-OH-2-(aminomethyl)chroman dopamine D2 template has led to novel analogs with high affinity.[4]

Quantitative Pharmacological Data of 7-OH-DPAT and Selected Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 7-OH-DPAT and some of its key analogs at dopamine D2 and D3 receptors. This data provides a quantitative basis for comparing the effects of structural modifications.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 7-OH-DPAT and Analogs

| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Selectivity (D2/D3) | Reference |

| (+)-7-OH-DPAT | 103 | 2 | 51.5 | [5] |

| (-)-7-OH-DPAT | >1000 | 40 | >25 | [6] |

| (+)-8-OH-DPAT | 350 | 110 | 3.2 | [6] |

| (-)-8-OH-DPAT | 11 | 2.5 | 4.4 | [6] |

| S 14297 | 297 | 13 | 22.8 | [5] |

| AJ 76 | 154 | 70 | 2.2 | [5] |

Table 2: Functional Activity (IC50/EC50, nM) of 7-OH-DPAT

| Assay | Parameter | Value (nM) | Reference |

| Inhibition of Tyrosine Hydroxylase (in vitro) | IC50 | 600-700 | [7] |

| Inhibition of DOPA Accumulation (in vivo) | ID50 | 4800-6400 | [7] |

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used in the characterization of 7-OH-DPAT and its analogs.

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol describes a competitive binding assay using [³H]-7-OH-DPAT to determine the affinity of unlabeled test compounds for the dopamine D3 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) or from rat brain tissue known to be rich in D3 receptors (e.g., nucleus accumbens).

-

Radioligand: [³H]-(+)-7-OH-DPAT (specific activity ~50-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Determinant: 10 µM Spiperone or another suitable dopamine receptor antagonist.

-

Test Compounds: Serial dilutions of the structural analogs of 7-OH-DPAT.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation: In a final volume of 500 µL, combine:

-

50 µL of radioligand ([³H]-7-OH-DPAT) at a final concentration of ~0.5-1.0 nM.

-

50 µL of assay buffer (for total binding) or non-specific binding determinant (for non-specific binding) or test compound at various concentrations.

-

400 µL of membrane preparation (containing 50-100 µg of protein).

-

-

Equilibration: Incubate the mixture at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the samples through the pre-soaked glass fiber filters using the cell harvester.

-

Washing: Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition curves and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay for Dopamine D3 Receptor Agonism

This protocol outlines a method to assess the functional activity of 7-OH-DPAT analogs by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D3 receptor.

Materials:

-

Cell Line: A stable cell line co-expressing the human dopamine D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-K1 or HEK293).

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Stimulant: Forskolin (B1673556).

-

Test Compounds: Serial dilutions of the 7-OH-DPAT analogs.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Replace the culture medium with assay buffer containing various concentrations of the test compounds. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response.

-

Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Visualizing Key Pathways and Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the dopamine D3 receptor signaling pathway and the workflows of the key experimental protocols.

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New generation dopaminergic agents. Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Hydroxy-N,N'-di-n-propyl-2-aminotetraline, a preferential dopamine D3 agonist, induces c-fos mRNA expression in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxy-DPAT Hydrobromide: A Comprehensive Technical Guide for Studying Dopamine D3 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction